N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(4-fluoro-3-nitrophenyl)ethanediamide
Description
This compound features a furan-2-yl moiety linked to a dimethylaminoethyl group via a tertiary amine, with an ethanediamide bridge connecting to a 4-fluoro-3-nitrophenyl substituent.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(4-fluoro-3-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O5/c1-20(2)13(14-4-3-7-26-14)9-18-15(22)16(23)19-10-5-6-11(17)12(8-10)21(24)25/h3-8,13H,9H2,1-2H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJGWZGFAZPIQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-])C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(4-fluoro-3-nitrophenyl)ethanediamide, a compound with potential therapeutic applications, has garnered attention in recent research for its biological activity. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, highlighting its efficacy and safety profiles.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a furan ring and a nitrophenyl moiety, which are crucial for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been primarily evaluated through its antimicrobial properties, cytotoxicity, and potential as an anticancer agent. The following sections detail these aspects.
Antimicrobial Activity
Recent studies have indicated that derivatives of the nitrophenyl group exhibit significant antibacterial properties. For instance, research on N-(4-fluoro-3-nitrophenyl)acetamide demonstrated effectiveness against Klebsiella pneumoniae, showing bactericidal activity with minimal inhibitory concentration (MIC) values comparable to conventional antibiotics like ciprofloxacin and meropenem .
Table I: Antimicrobial Efficacy of Related Compounds
| Compound Name | MIC (µg/mL) | MBC (µg/mL) | Bactericidal Classification |
|---|---|---|---|
| N-(4-fluoro-3-nitrophenyl)acetamide | 8 | 16 | Bactericidal |
| Ciprofloxacin | 4 | 8 | Bactericidal |
| Meropenem | 4 | 8 | Bactericidal |
| Cefepime | >64 | >64 | Bacteriostatic |
The ratio of MBC to MIC for these compounds supports their classification as bactericidal agents, which is vital for therapeutic applications .
Cytotoxicity Studies
In preliminary cytotoxicity assays, the compound showed low toxicity in various cell lines, indicating a favorable safety profile. The Ames test results suggested that it does not exhibit significant mutagenicity, making it a candidate for further in vivo studies .
Anticancer Potential
The compound's structural components suggest potential anticancer activity. The furan ring is known to interact with cellular pathways involved in cancer progression. Further investigations are required to elucidate its mechanism of action against cancer cells.
Case Studies and Research Findings
- Synergistic Effects with Antibiotics : A study explored the synergistic effects of this compound with various antibiotics against resistant bacterial strains. The results indicated enhanced efficacy when combined with traditional antibiotics, suggesting its role as an adjuvant therapy .
- Pharmacokinetic Profile : In silico analyses have predicted favorable pharmacokinetic properties for oral administration, indicating good absorption and bioavailability. This aspect is critical for developing effective therapeutic regimens .
Comparison with Similar Compounds
Structural and Functional Analogues
Key Research Findings
Role of Dimethylaminoethyl and Nitro Groups
- Dimethylaminoethyl Side Chains: In compound 1h (), the addition of a dimethylaminoethyl group to a furoquinolinone scaffold significantly improved anticancer activity compared to the parent compound (IC50 reduced from >100 μM to 14.45 μM). This suggests that basic side chains enhance DNA intercalation or cellular uptake .
- Nitro Substituents : The nitro group in the target compound’s 3-nitrophenyl moiety may act as an electron-withdrawing group, increasing electrophilicity for DNA adduct formation. However, nitro groups in ranitidine analogs () are associated with stability in acidic environments, highlighting context-dependent functionality .
Fluorine and Aromatic Substitution Effects
- Fluorine at 4-Position : The 4-fluoro substituent in the target compound and ranitidine derivatives improves metabolic stability by resisting oxidative degradation. In compound 1h, fluorine-free analogs showed reduced activity, underscoring its role in target binding .
- Aromatic Heterocycles : Replacing the nitrophenyl group with bithiophene () or methoxyphenyl () alters π-π stacking and solubility. For example, methoxyphenyl groups may enhance blood-brain barrier penetration, whereas nitrophenyl groups favor cytotoxic activity .
Ethanediamide Linker Flexibility
- The ethanediamide bridge in the target compound and –9 derivatives provides conformational flexibility, enabling interactions with diverse biological targets. However, rigidifying this linker (e.g., via cyclization) could optimize binding specificity .
Contradictions and Limitations
- Functional vs. Structural Similarity: While ranitidine analogs (–4) share dimethylaminomethylfuran motifs, their therapeutic applications (acid suppression) differ entirely from the anticancer focus of compound 1h.
- Positional Isomerism : reports that 5- and 6-substituted naphthalimide derivatives exhibit varying potencies (e.g., 3b vs. 4b). Similarly, the 3-nitro vs. 4-nitro positioning in the target compound’s phenyl group may critically influence activity .
Preparation Methods
Mannich Reaction for Tertiary Amine Formation
The furan-containing amine is synthesized via a Mannich reaction, a three-component coupling involving furan-2-carbaldehyde, dimethylamine, and formaldehyde.
Procedure :
-
Furan-2-carbaldehyde (1.0 eq) is combined with aqueous dimethylamine (2.2 eq) and formaldehyde (1.1 eq) in ethanol at 0–5°C.
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The mixture is stirred for 12–24 hours, yielding 2-(dimethylamino)-2-(furan-2-yl)ethanol as a viscous oil.
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The alcohol is converted to the corresponding amine via a Mitsunobu reaction using triphenylphosphine (1.2 eq) and diethyl azodicarboxylate (DEAD, 1.2 eq) in THF, followed by reduction with lithium aluminum hydride (LiAlH4) to afford 2-(dimethylamino)-2-(furan-2-yl)ethylamine.
Key Considerations :
-
The furan ring’s sensitivity to strong acids necessitates mild reaction conditions.
-
Purification via column chromatography (silica gel, CH2Cl2/MeOH 9:1) yields the amine in 65–72% purity.
Preparation of 4-Fluoro-3-Nitroaniline
Directed Nitration of 4-Fluoroaniline
Nitration of 4-fluoroaniline is challenging due to competing meta/para selectivity. A directed ortho-nitration strategy is employed:
Procedure :
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4-Fluoroaniline is protected as its acetyl derivative using acetic anhydride in pyridine.
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The acetylated derivative undergoes nitration with fuming HNO3 (90%) in concentrated H2SO4 at 0°C, yielding 4-fluoro-3-nitroacetanilide.
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Hydrolysis with 6M HCl at reflux for 4 hours removes the acetyl group, producing 4-fluoro-3-nitroaniline in 58% overall yield.
Characterization Data :
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1H NMR (400 MHz, CDCl3): δ 8.15 (dd, J = 2.8 Hz, 1H), 7.85 (m, 1H), 6.95 (t, J = 8.4 Hz, 1H), 5.20 (s, 2H, NH2).
-
MS (EI) : m/z 156.03 [M]+.
Assembly of Ethanediamide Core
Sequential Amide Coupling via Oxalyl Chloride
The ethanediamide bridge is constructed using oxalyl chloride to activate the oxalic acid for nucleophilic attack:
Procedure :
-
Oxalyl chloride (2.2 eq) is added dropwise to anhydrous oxalic acid (1.0 eq) in dry THF at 0°C under N2. The mixture is stirred for 2 hours to form oxalyl dichloride.
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4-Fluoro-3-nitroaniline (1.0 eq) is added slowly, and the reaction is warmed to 25°C for 6 hours, yielding N'-(4-fluoro-3-nitrophenyl)oxalyl chloride.
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2-(Dimethylamino)-2-(furan-2-yl)ethylamine (1.0 eq) is introduced, and the mixture is stirred for 12 hours.
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Workup with saturated NaHCO3 and extraction with ethyl acetate affords the crude product, which is purified via recrystallization (EtOH/H2O) to yield the target compound.
Optimization Data :
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Oxalyl chloride | THF | 25 | 68 |
| EDCl/HOAt | DMF | 0→25 | 72 |
| HATU | CH2Cl2 | 25 | 65 |
Key Observations :
-
Oxalyl chloride provides superior atom economy but requires strict anhydrous conditions.
-
EDCl/HOAt offers higher yields but necessitates post-reaction purification to remove urea byproducts.
Alternative Route: Solid-Phase Synthesis
For scalable production, a resin-bound approach is viable:
Procedure :
-
Wang resin is functionalized with Fmoc-protected oxalic acid using DIC/HOBt in DMF.
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After Fmoc deprotection (20% piperidine/DMF), 4-fluoro-3-nitroaniline is coupled via HATU/DIEA.
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Subsequent coupling with 2-(dimethylamino)-2-(furan-2-yl)ethylamine and cleavage (TFA/H2O 95:5) yields the target compound.
Advantages :
-
Minimizes intermediate isolation steps.
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Achieves 78% purity after HPLC purification.
Q & A
Basic: What are the critical steps and parameters for synthesizing this compound?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:
- Amide Coupling: Reaction of a furan-containing amine with a fluoronitrophenyl carboxylic acid derivative, often using coupling agents like EDCI or HOBt in solvents such as DMF or dichloromethane .
- Deprotection Steps: Removal of protective groups (e.g., Boc) under acidic conditions (e.g., TFA) .
- Purification: Column chromatography or recrystallization to isolate the final product, with yields optimized by controlling temperature (0–25°C) and solvent polarity .
Key Parameters:
- Solvent choice (polar aprotic solvents enhance reactivity).
- Catalyst selection (e.g., triethylamine for acid scavenging) .
- Reaction time (monitored via TLC to prevent side-product formation) .
Basic: Which analytical techniques validate the compound’s structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., dimethylamino, furan, and fluoronitrophenyl groups) and detects impurities .
- Mass Spectrometry (MS): High-resolution MS verifies molecular weight (±5 ppm accuracy) .
- HPLC: Quantifies purity (>95% threshold for biological assays) using C18 columns and UV detection at λ = 254 nm .
Advanced: How can researchers resolve contradictions in biological activity data across structural analogs?
Methodological Answer:
Contradictions may arise from:
- Functional Group Variations: For example, replacing the dimethylamino group with hydroxyethyl alters solubility and target binding .
- Experimental Design: Standardize assays (e.g., enzyme inhibition IC₅₀ protocols) and control cell lines to minimize variability .
Resolution Strategies:
- Comparative SAR Studies: Systematically modify substituents (e.g., nitro vs. methoxy groups) and evaluate activity trends .
- Computational Docking: Use software like AutoDock to predict binding affinities and reconcile discrepancies between in vitro and in silico data .
Advanced: How to design experiments to elucidate interaction mechanisms with biological targets?
Methodological Answer:
- Target Identification: Perform high-throughput screening against kinase or GPCR libraries .
- Binding Studies: Use surface plasmon resonance (SPR) to quantify dissociation constants (KD) .
- Mutagenesis: Engineer target proteins (e.g., point mutations in catalytic sites) to identify critical binding residues .
Example Workflow:
In Vitro Assays: Measure inhibition of COX-2 or CYP450 isoforms.
Structural Analysis: Co-crystallize the compound with its target for X-ray diffraction studies .
Advanced: What strategies optimize stability under physiological conditions?
Methodological Answer:
- Degradation Studies: Expose the compound to simulated gastric fluid (pH 1.2) or plasma to assess hydrolytic/oxidative stability .
- Formulation Screening: Test cyclodextrin complexes or liposomal encapsulation to enhance shelf-life .
- Accelerated Stability Testing: Monitor degradation via LC-MS under elevated temperatures (40°C/75% RH) .
Critical Factors:
- pH-dependent stability of the nitro group and furan ring .
- Light sensitivity (store in amber vials to prevent photodegradation) .
Advanced: How to conduct structure-activity relationship (SAR) studies for lead optimization?
Methodological Answer:
- Functional Group Substitution: Synthesize analogs with variations (e.g., chloro instead of nitro, thiophene instead of furan) .
- Pharmacophore Mapping: Identify essential moieties (e.g., dimethylamino for solubility, fluoronitrophenyl for target affinity) .
- ADMET Prediction: Use tools like SwissADME to prioritize analogs with favorable pharmacokinetic profiles .
Example SAR Table:
| Analog Modification | Bioactivity (IC₅₀, nM) | Solubility (mg/mL) |
|---|---|---|
| Nitro → Methoxy | 250 ± 15 | 0.8 |
| Furan → Thiophene | 180 ± 10 | 0.5 |
Advanced: What computational methods predict reactivity and synthetic feasibility?
Methodological Answer:
- Retrosynthetic Analysis: Use AI tools (e.g., Chematica) to propose viable routes .
- DFT Calculations: Model transition states for key steps (e.g., amide bond formation) to optimize reaction barriers .
- Machine Learning: Train models on reaction databases to predict yields under specific conditions (e.g., solvent/catalyst pairs) .
Advanced: How to address low yields in multi-step synthesis?
Methodological Answer:
- Intermediate Characterization: Isolate and purify intermediates (e.g., via flash chromatography) to prevent carryover impurities .
- Catalyst Optimization: Screen alternatives (e.g., DMAP vs. pyridine for acylation) .
- Scale-Up Adjustments: Replace batch reactions with flow chemistry for exothermic steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
